molecular formula C9H9BN2O2 B14091182 (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid

(2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid

Cat. No.: B14091182
M. Wt: 187.99 g/mol
InChI Key: DAVIWKGAKGFDCT-UHFFFAOYSA-N
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Description

(2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid typically involves the reaction of 2-cyano-5-cyclopropylpyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions are generally mild and environmentally benign, making this method highly efficient and widely used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents are carefully monitored, and the reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, boronic esters, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • Cyclopropylboronic acid

Comparison: (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid is unique due to its combination of a cyano group, a cyclopropyl ring, and a boronic acid moiety. This combination provides a unique reactivity profile, making it more versatile in various chemical reactions compared to simpler boronic acids like phenylboronic acid .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(2-cyano-5-cyclopropylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c11-4-7-3-9(10(13)14)8(5-12-7)6-1-2-6/h3,5-6,13-14H,1-2H2

InChI Key

DAVIWKGAKGFDCT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C2CC2)C#N)(O)O

Origin of Product

United States

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